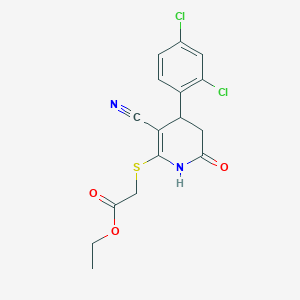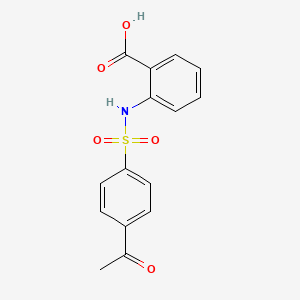![molecular formula C19H23NO B2507054 [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol CAS No. 415712-82-2](/img/structure/B2507054.png)
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol: is a chemical compound with the molecular formula C19H23NO It is a piperidine derivative, characterized by the presence of a piperidine ring bonded to a biphenyl group and a hydroxymethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Its piperidine moiety is a common feature in many bioactive molecules, including drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of piperidine derivatives with their targets can lead to a variety of effects. For example, they can act as inhibitors, activators, or modulators of their target’s activity . The exact mode of action would depend on the specific compound and its target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their targets. For instance, they can influence signaling pathways, metabolic pathways, or cell cycle processes . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors influencing pharmacokinetics can include the compound’s chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action can range from changes in cell signaling and function to effects on cell growth and survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, presence of other substances, and individual patient factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of piperidine with a biphenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with piperidine. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Halides or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a wide range of applications in drug discovery and organic synthesis.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness: What sets [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol apart is its specific structural features, including the biphenyl group and hydroxymethyl group, which confer unique chemical reactivity and biological activity. These features make it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSECUMLMZXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2506971.png)
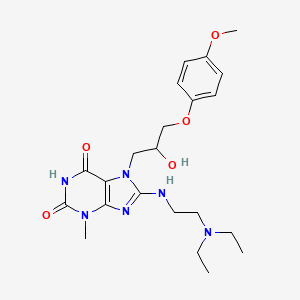
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride](/img/structure/B2506974.png)
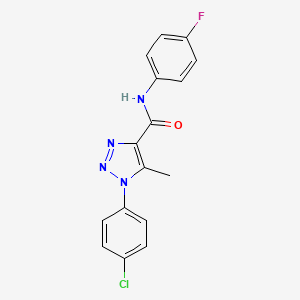
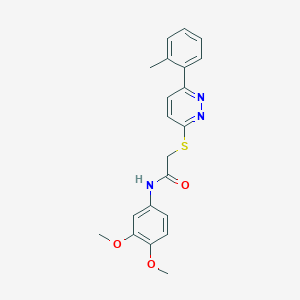
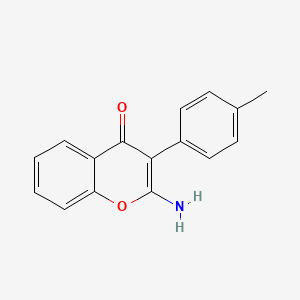
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)
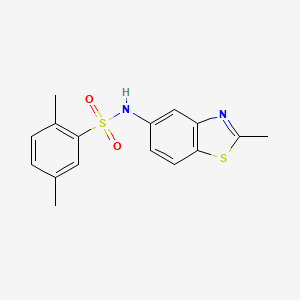
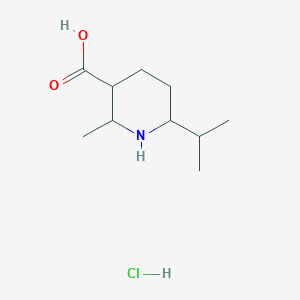
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2506988.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
